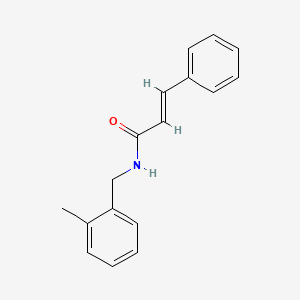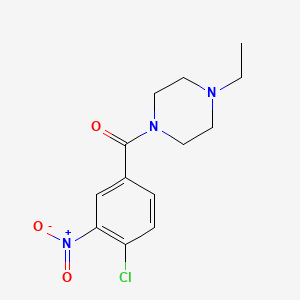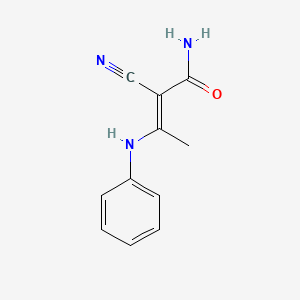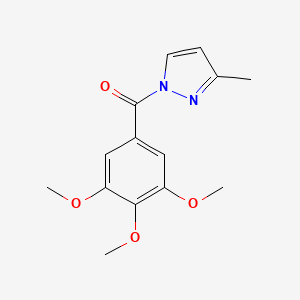
N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea, also known as compound 1, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thioureas, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are critical for tumor growth and viral replication. Studies have shown that N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 can inhibit the activity of several enzymes, including topoisomerase II, HDAC, and proteasome, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and suppression of tumor growth. It has also been shown to modulate the immune response and inhibit the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 in lab experiments is its potent antitumor and antiviral activity, which makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of using this N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. This could lead to the development of more potent and selective derivatives that can be used as therapeutic agents. Finally, further studies are needed to evaluate the safety and efficacy of N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 in vivo, which could pave the way for its clinical development as a therapeutic agent.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 involves the reaction between 3-fluoroaniline and 4-methoxybenzyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential therapeutic applications in various fields of research. In the field of oncology, it has been shown to possess potent antitumor activity against a wide range of cancer cell lines. Studies have also demonstrated that N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 can induce apoptosis, inhibit angiogenesis, and suppress tumor growth in vivo.
In addition to its antitumor activity, N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 has also been investigated for its potential antiviral properties. Studies have shown that it can inhibit the replication of a number of viruses, including HIV, HCV, and influenza virus.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-19-14-7-5-11(6-8-14)10-17-15(20)18-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCIISCYLZPSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200422 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Fluorophenyl)-3-(4-methoxybenzyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5885491.png)
![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)

![methyl 4-{[(4-chlorophenyl)acetyl]oxy}benzoate](/img/structure/B5885507.png)





![1-benzyl-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5885535.png)
![1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione](/img/structure/B5885547.png)
![[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5885581.png)
